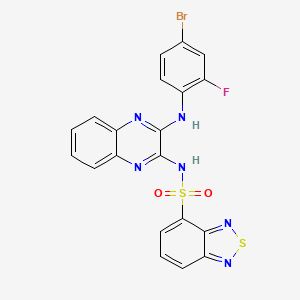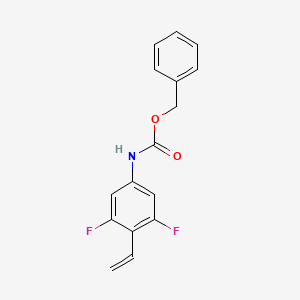![molecular formula C17H16N4O3 B15174907 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxypyridinyl Moiety: This step involves the reaction of 6-methoxypyridine with suitable reagents to introduce the methoxypyridinyl group.
Indazole Formation: The indazole core is synthesized through cyclization reactions involving hydrazines and aldehydes.
Nitration: The final step involves the nitration of the indazole ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxypyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridine derivatives.
科学研究应用
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxypyridinyl moiety may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 3-Cyclopropyl-1-[(6-chloropyridin-2-yl)methyl]-4-nitroindazole
- 3-Cyclopropyl-1-[(6-methoxypyridin-3-yl)methyl]-4-nitroindazole
- 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-aminoindazole
Uniqueness
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is unique due to the presence of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl group and the nitroindazole core further distinguishes it from similar compounds, potentially leading to unique applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H16N4O3 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC 名称 |
3-cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole |
InChI |
InChI=1S/C17H16N4O3/c1-24-15-7-2-4-12(18-15)10-20-13-5-3-6-14(21(22)23)16(13)17(19-20)11-8-9-11/h2-7,11H,8-10H2,1H3 |
InChI 键 |
VMXHPGDTXBDPPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
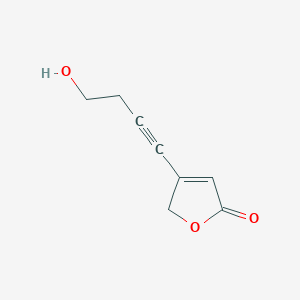
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)
![Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B15174840.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)
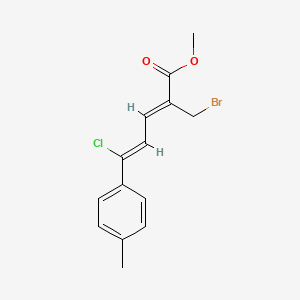
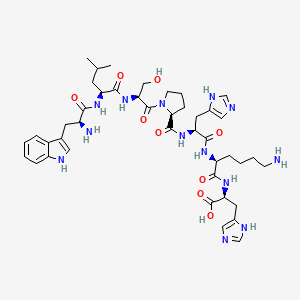
![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
